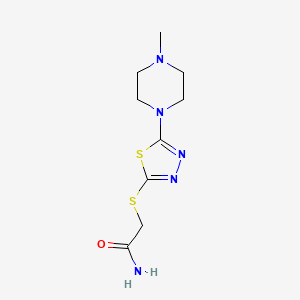

![molecular formula C14H14F9N3O2S B3005885 1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide CAS No. 2058442-84-3](/img/structure/B3005885.png)

1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide is a complex molecule that is part of a broader class of sulfonamides. Sulfonamides are known for their various applications in medicinal chemistry and as terminators in cationic cyclisations. They are also studied for their unique structural properties and the ability to form self-associates and hydrogen bonds in different solvents and crystal forms.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including cyclisation and condensation reactions. For instance, triflic acid has been used as a catalyst to induce cyclisation of homoallylic sulfonamides to form pyrrolidines, which can further undergo cationic cascades to create polycyclic systems . Another example is the synthesis of a chronic renal disease agent, where a regioselective chlorination step is followed by condensation to yield the desired sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamides can vary significantly, with different conformers existing due to the orientation of bonds such as C=O and N-H. These conformers can influence the molecule's self-association behavior in solution and its crystal form . The structure of N-3-pyridinyl-methanesulfonamide, a related compound, shows that even within the same crystal, molecules can have different conformations, which are stabilized by a network of hydrogen bonds .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including self-association through hydrogen bonding. The strength of these hydrogen bonds can be influenced by the orientation of functional groups within the molecule. For example, trifluoro-N-(2-phenylacetyl)methanesulfonamide forms cyclic dimers in solution and chain dimers in crystal form . The ability of sulfonamides to donate protons and their basicity are also important characteristics that can affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are closely related to their molecular structure and the presence of trifluoromethyl groups. These groups can significantly influence the electronic structure and basicity of the molecule. For instance, the basicity of the double bond in trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide is much lower than that in its non-fluorinated analog, affecting its protonation behavior . The crystal structure of related sulfonamides also reveals the importance of hydrogen bonding in determining the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

Conformations and Self-association : This compound exhibits unique self-association properties in solution, forming cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding. Its molecular structure has been studied using IR spectroscopy and quantum chemical methods, highlighting its proton affinity and hydrogen bond topology (Sterkhova, Moskalik, & Shainyan, 2014).

Proton-Donating Ability : The compound serves as a strong hydrogen bond donor, with distinct proton affinities at different functional groups. This aspect has been analyzed through quantum-chemical calculations and IR spectroscopy, providing insights into its chemical behavior and potential applications (Oznobikhina et al., 2009).

Chemical Synthesis and Modifications

Bromination Reactions : The compound undergoes bromination, yielding various derivatives regardless of the reaction conditions. This process has been studied to understand its chemical reactivity and potential for creating diverse chemical structures (Shainyan, Ushakova, & Danilevich, 2015).

Nucleophilic Substitutions : It reacts with carbanions bearing a leaving group to give products via vicarious nucleophilic substitution. This process is unique for its specificity and efficiency, providing a pathway for the synthesis of complex organic compounds (Lemek, Groszek, & Cmoch, 2008).

Applications in Organic Chemistry

Synthesis of Aminopyrroles : The compound serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles. This application is significant in the synthesis of complex organic molecules with potential pharmaceutical applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Formation of Pyrrolidines and Polycyclic Systems : It catalyzes cyclization reactions to yield pyrrolidines and facilitates the formation of complex polycyclic systems, underscoring its role in advanced organic synthesis (Haskins & Knight, 2002).

Safety and Hazards

This compound is one of the PFAS that has been added to the TRI list, which means facilities that manufacture, process, or otherwise use this chemical above set quantities are required to report their activities involving this PFAS to the EPA . This suggests that there may be potential safety and environmental concerns associated with this compound.

Zukünftige Richtungen

As of January 1, 2024, facilities subject to reporting requirements for these chemicals should begin tracking their activities involving these PFAS as required by Section 313 of the Emergency Planning and Community Right-to-Know Act . This indicates that there will be increased scrutiny and regulation of these chemicals in the future.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-N-[[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F9N3O2S/c15-12(16,17)9-3-5-26(6-4-9)11-8(1-2-10(25-11)13(18,19)20)7-24-29(27,28)14(21,22)23/h1-2,9,24H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWLIQPFRSDRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=C(C=CC(=N2)C(F)(F)F)CNS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

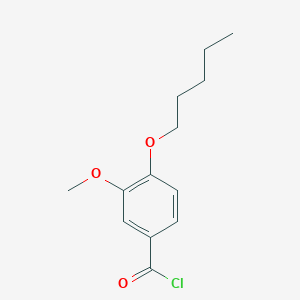

![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)

![(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B3005810.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3005815.png)

![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)

![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)

![methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3005823.png)

![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)